molecular formula C8H10IN B13497940 4-Iodo-2-isopropylpyridine

4-Iodo-2-isopropylpyridine

Cat. No.: B13497940
M. Wt: 247.08 g/mol
InChI Key: VBEUGGKTGMMKBS-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropylpyridine is a halogenated heterocyclic compound with the molecular formula C8H10IN It is a derivative of pyridine, where the iodine atom is substituted at the fourth position and an isopropyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropylpyridine typically involves the iodination of 2-isopropylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the fourth position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as iodine monochloride (ICl) can be used to facilitate the iodination reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-isopropylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, sodium thiolate, or alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic medium.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution Reactions: Formation of 4-substituted-2-isopropylpyridine derivatives.

    Oxidation Reactions: Formation of 2-isopropyl-4-pyridone or 2-isopropyl-4-pyridinecarboxylic acid.

    Reduction Reactions: Formation of 2-isopropylpiperidine derivatives.

Scientific Research Applications

4-Iodo-2-isopropylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly in the design of inhibitors targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of functional materials, such as ligands for metal complexes and catalysts for organic reactions.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and isopropyl group contribute to the compound’s binding affinity and selectivity. The exact pathways involved can vary depending on the target and the biological context.

Comparison with Similar Compounds

    2-Iodopyridine: Similar structure but with iodine at the second position.

    3-Iodopyridine: Iodine substituted at the third position.

    4-Iodopyridine: Lacks the isopropyl group, with iodine at the fourth position.

Uniqueness: 4-Iodo-2-isopropylpyridine is unique due to the presence of both the iodine atom and the isopropyl group, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in specific synthetic and biological applications compared to its mono-substituted counterparts.

Properties

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

IUPAC Name

4-iodo-2-propan-2-ylpyridine

InChI

InChI=1S/C8H10IN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3

InChI Key

VBEUGGKTGMMKBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)I

Origin of Product

United States

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